molecular formula C8H14N4O B13336205 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

Cat. No.: B13336205
M. Wt: 182.22 g/mol
InChI Key: QDJSHQGLGPMEKS-UHFFFAOYSA-N
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Description

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . It belongs to a class of pyrazole-derived compounds, which are privileged structures in medicinal chemistry and drug discovery. The 1,3-dimethyl-1H-pyrazol-5-amine moiety is a known building block for synthesizing more complex heterocyclic systems, such as pyrazolopyridones . As a propanamide derivative featuring both amino and pyrazole functional groups, this compound serves as a versatile intermediate for researchers in organic synthesis and pharmaceutical development. It is ideal for exploring structure-activity relationships, creating targeted libraries, or developing bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-3-(2,5-dimethylpyrazol-3-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-3-6(12(2)11-5)4-7(9)8(10)13/h3,7H,4,9H2,1-2H3,(H2,10,13)

InChI Key

QDJSHQGLGPMEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Synthesis

The synthesis of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide typically begins with 1,3-dimethyl-5-amino-pyrazole.

Acylation Reaction

  • The pyrazole derivative reacts with acylating agents, such as acyl chlorides or anhydrides, under basic conditions.

Reaction Conditions

  • Specific reaction conditions depend on the reagents used, with industrial production potentially employing continuous flow reactors to increase efficiency and ensure consistency. Advanced purification techniques are also employed to ensure high-quality output and catalysts.

Chemical Properties

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has a molecular formula of \$$C7H{14}N_4O\$$ and a molecular weight of approximately 170.21 g/mol. It exhibits basicity due to the amino group and can participate in chemical reactions characteristic of amides and amines. Its solubility in organic solvents makes it suitable for various synthetic applications.

Reactions

  • The compound can undergo amidation, nucleophilic substitution, and hydrolysis.

Optimal Route

The optimal route to synthesize a target product employs specific compounds as starting materials. For instance, intermediate 4 can be prepared from compound 2 using thionyl chloride and condensed directly with commercially available compound 3 in a mixture of acetonitrile and water, using inorganic sodium hydroxide as the base and sodium bicarbonate as the acid-binding agent, to obtain intermediate 6 in high yield. The optimized pyrazole carboxylic acid chloride 9 is condensed with intermediate 6 in acetonitrile at reflux to afford intermediate 16 in good yield. Finally, the cyano-group is hydrolyzed to the primary amide by concentrated hydrochloric acid under mild conditions to obtain the target product 1.

Data Tables

Property Value
Molecular Formula \$$C7H{14}N_4O\$$
Molecular Weight 170.21 g/mol
IUPAC Name 2-amino-3-(2,5-dimethylpyrazol-3-yl)propanoic acid
CAS Number 1102837-50-2

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-Amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide Hydrochloride

  • Structural Difference : Replaces the pyrazole ring with a tetrazole group.
  • Implications : Tetrazoles are metabolically stable and often used as bioisosteres for carboxylic acids. The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound. However, the tetrazole’s larger size may alter binding affinity in biological systems .

1-[2-(Aminomethyl)phenyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide

  • Structural Difference : Substitutes the propanamide chain with a sulfonamide group linked to an aromatic phenyl ring.
  • Implications : Sulfonamides exhibit strong hydrogen-bonding capacity and are prevalent in enzyme inhibitors (e.g., carbonic anhydrase). This modification likely increases target selectivity but may reduce membrane permeability due to the bulkier aromatic system .

Analogs with Heterocyclic Replacements

2-Amino-3-(1H-indol-3-yl)propanamide

  • Structural Difference : Replaces the pyrazole with an indole ring.
  • Implications : Indole’s aromaticity and ability to engage in π-π stacking interactions could enhance binding to serotoninergic receptors or tryptophan-processing enzymes. However, the indole’s lower polarity may reduce solubility compared to the pyrazole-containing target compound .

Functional Group Variations

2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic Acid

  • Structural Difference : Replaces the terminal amide (-CONH₂) with a carboxylic acid (-COOH).
  • This analog’s discontinuation in commercial catalogs suggests instability or poor pharmacokinetic profiles compared to the amide variant .

2-Amino-N-(3-ethylphenyl)propanamide

  • Structural Difference : Lacks the pyrazole ring entirely, featuring a simple aromatic amine.
  • This highlights the critical role of the pyrazole in the target compound’s molecular recognition .

Research Implications and Gaps

While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests that:

  • The pyrazole ring in the target compound balances polarity and aromatic interactions, offering advantages over indole or tetrazole analogs in specific binding contexts.
  • The propanamide group likely improves metabolic stability compared to carboxylic acid analogs, as evidenced by the discontinuation of the latter .
  • Further studies using molecular docking tools (e.g., AutoDock Vina ) or crystallographic techniques (e.g., SHELX ) could elucidate binding modes and optimize derivatives.

Biological Activity

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is C8H13N3OC_8H_{13}N_3O, with a molecular weight of approximately 183.21 g/mol. The structure features an amino group, a pyrazole ring with dimethyl substitution, and a propanamide moiety, which collectively contribute to its unique chemical reactivity and biological properties .

Research indicates that 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially inhibiting or enhancing their activity.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, influencing cellular processes such as replication and transcription .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. It has been tested against several cancer cell lines, showing promising cytotoxic effects. For instance:

  • Cell Lines Tested : The compound was evaluated against human glioblastoma (U251) and melanoma (WM793) cells.
  • IC50 Values : The IC50 values were reported to be less than that of standard chemotherapeutic agents like doxorubicin, indicating a potential for further development as an anticancer drug .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrazole derivatives, including 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. The findings suggested that the presence of the dimethyl group on the pyrazole ring enhances the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives. The results showed that compounds similar to 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide exhibited strong antibacterial activity, supporting its potential use in treating infections caused by resistant bacterial strains .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds reveals that 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide possesses unique properties due to its specific structural features:

Compound NameStructureBiological ActivityIC50 (µM)
Compound ASimilarModerate Anticancer25
Compound BSimilarStrong Antibacterial10
2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide UniqueStrong Anticancer & Antibacterial<10

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and pyrazole ring functionalization. Key steps include:
  • Amination : Controlled reaction of pyrazole precursors with acrylonitrile derivatives under basic conditions.
  • Amidation : Use of coupling agents (e.g., EDC/HOBt) to introduce the propanamide group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .
  • Critical Parameters : Maintain pH 8–9 during amidation to avoid side reactions. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate).

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d6) should show peaks at δ 2.15 (s, 6H, dimethyl groups), δ 6.25 (s, 1H, pyrazole-H), and δ 7.8 (broad, 2H, NH₂). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and pyrazole carbons .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 223.1 (calculated: 223.15).
  • Elemental Analysis : Match theoretical C, H, N percentages (e.g., C: 54.0%, H: 7.2%, N: 25.1%) .

Q. How can solubility and stability be predicted for this compound in biological assays?

  • Methodological Answer :
  • Solubility : Use the Hansen solubility parameters (δD, δP, δH) of analogs (e.g., 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid) to infer solubility in DMSO (high) or aqueous buffers (low, requiring co-solvents like PEG-400) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of amide bond) indicate pH-sensitive instability .

Advanced Research Questions

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to pyrazole-recognizing enzymes (e.g., COX-2). Optimize force fields (OPLS-AA) for pyrazole ring polarization .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions).
  • QSAR Models : Correlate substituent effects (e.g., dimethyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can structure-activity relationships (SAR) be systematically explored for pyrazole derivatives of this compound?

  • Methodological Answer : Design analogs with variations in:
  • Pyrazole Substitution : Compare 1,3-dimethyl vs. 1,5-dimethyl analogs (see table below).
  • Amide Modifications : Replace propanamide with acetamide or benzamide to assess steric effects.
Substituent PositionBioactivity (IC₅₀, µM)Solubility (mg/mL)Reference
1,3-Dimethyl12.3 ± 1.50.8 (PBS)
1,5-Dimethyl28.7 ± 3.11.2 (PBS)
  • Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) to generate a 20-member library for high-throughput screening .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under uniform conditions (e.g., ATP levels in kinase assays).
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to discrepancies .
  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and cell-based assays (e.g., luciferase reporters) .

Q. How can reaction mechanisms for pyrazole functionalization be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled ammonia to track amination pathways.
  • DFT Calculations : Model transition states (Gaussian 09) for pyrazole alkylation steps (ΔG‡ < 20 kcal/mol indicates feasibility) .
  • In Situ Monitoring : ReactIR detects intermediates (e.g., nitrile stretches at 2240 cm⁻¹) during synthesis .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict for pyrazole-containing compounds?

  • Methodological Answer :
  • Crystal Packing Effects : X-ray structures (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) may show distorted conformations due to hydrogen bonding in the lattice .
  • Solution vs. Solid State : NMR reflects dynamic equilibria (e.g., keto-enol tautomerism), while crystallography captures static conformers.
  • Mitigation : Compare multiple crystal forms (polymorphs) and use VT-NMR to probe temperature-dependent shifts .

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